2-{[4-(Bromoacetyl)phenyl]methyl}-1,2-thiazol-3(2H)-one
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Overview
Description
2-{[4-(Bromoacetyl)phenyl]methyl}-1,2-thiazol-3(2H)-one is a heterocyclic compound that contains a thiazole ring Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds
Preparation Methods
The synthesis of 2-{[4-(Bromoacetyl)phenyl]methyl}-1,2-thiazol-3(2H)-one typically involves the reaction of 4-(bromoacetyl)benzaldehyde with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the thiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid .
Chemical Reactions Analysis
2-{[4-(Bromoacetyl)phenyl]methyl}-1,2-thiazol-3(2H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromoacetyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones.
Scientific Research Applications
2-{[4-(Bromoacetyl)phenyl]methyl}-1,2-thiazol-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with cellular processes.
Industry: It is used in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 2-{[4-(Bromoacetyl)phenyl]methyl}-1,2-thiazol-3(2H)-one involves its interaction with cellular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with DNA, leading to the disruption of cellular processes such as replication and transcription. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar compounds to 2-{[4-(Bromoacetyl)phenyl]methyl}-1,2-thiazol-3(2H)-one include other thiazole derivatives such as:
2-Phenylthiazole: Known for its antimicrobial properties.
2-Aminothiazole: Used as an intermediate in the synthesis of various pharmaceuticals.
Properties
CAS No. |
918108-18-6 |
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Molecular Formula |
C12H10BrNO2S |
Molecular Weight |
312.18 g/mol |
IUPAC Name |
2-[[4-(2-bromoacetyl)phenyl]methyl]-1,2-thiazol-3-one |
InChI |
InChI=1S/C12H10BrNO2S/c13-7-11(15)10-3-1-9(2-4-10)8-14-12(16)5-6-17-14/h1-6H,7-8H2 |
InChI Key |
BAMPZRXGOFWMBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C=CS2)C(=O)CBr |
Origin of Product |
United States |
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